Mecaot
Mecaot
Brand Name:
Vulcanchem
CAS No.:
113789-43-8
VCID:
VC20900066
InChI:
InChI=1S/C49H75N11O12S2/c1-6-28(5)41-47(71)55-31(13-14-37(50)62)43(67)56-34(22-38(51)63)44(68)58-35(48(72)60-19-7-8-36(60)46(70)57-32(20-26(2)3)42(66)53-24-39(52)64)25-73-74-49(17-15-27(4)16-18-49)23-40(65)54-33(45(69)59-41)21-29-9-11-30(61)12-10-29/h9-12,26-28,31-36,41,61H,6-8,13-25H2,1-5H3,(H2,50,62)(H2,51,63)(H2,52,64)(H,53,66)(H,54,65)(H,55,71)(H,56,67)(H,57,70)(H,58,68)(H,59,69)/t27?,28-,31-,32-,33-,34-,35-,36-,41?,49?/m0/s1
SMILES:
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSC2(CCC(CC2)C)CC(=O)NC(C(=O)N1)CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N
Molecular Formula:
C49H75N11O12S2
Molecular Weight:
1074.3 g/mol
Mecaot
CAS No.: 113789-43-8
Cat. No.: VC20900066
Molecular Formula: C49H75N11O12S2
Molecular Weight: 1074.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 113789-43-8 |
|---|---|
| Molecular Formula | C49H75N11O12S2 |
| Molecular Weight | 1074.3 g/mol |
| IUPAC Name | (2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-[(10R,13S,16S,22S)-13-(2-amino-2-oxoethyl)-16-(3-amino-3-oxopropyl)-19-[(2S)-butan-2-yl]-22-[(4-hydroxyphenyl)methyl]-3-methyl-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide |
| Standard InChI | InChI=1S/C49H75N11O12S2/c1-6-28(5)41-47(71)55-31(13-14-37(50)62)43(67)56-34(22-38(51)63)44(68)58-35(48(72)60-19-7-8-36(60)46(70)57-32(20-26(2)3)42(66)53-24-39(52)64)25-73-74-49(17-15-27(4)16-18-49)23-40(65)54-33(45(69)59-41)21-29-9-11-30(61)12-10-29/h9-12,26-28,31-36,41,61H,6-8,13-25H2,1-5H3,(H2,50,62)(H2,51,63)(H2,52,64)(H,53,66)(H,54,65)(H,55,71)(H,56,67)(H,57,70)(H,58,68)(H,59,69)/t27?,28-,31-,32-,33-,34-,35-,36-,41?,49?/m0/s1 |
| Standard InChI Key | QGWBGSISQDGWFE-UJFKYAOLSA-N |
| Isomeric SMILES | CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC2(CCC(CC2)C)CC(=O)N[C@H](C(=O)N1)CC3=CC=C(C=C3)O)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
| SMILES | CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSC2(CCC(CC2)C)CC(=O)NC(C(=O)N1)CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
| Canonical SMILES | CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSC2(CCC(CC2)C)CC(=O)NC(C(=O)N1)CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator